2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[2-(1H-indol-3-yl)ethyl]-3,4-dihydropteridin-4-one
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Description
The compound you’re asking about seems to be a complex organic molecule that likely contains a pteridin-4-one group, an indole group, and a fluorophenyl group . It’s worth noting that compounds with similar structures, such as N-(2-(1H-Indol-3-yl)ethyl)-3-(4-methylsulfanyl-phenyl)-acrylamide and N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide , have been synthesized and studied.
Synthesis Analysis
While specific synthesis methods for your compound were not found, similar compounds have been synthesized using N, N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids . This method is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of your compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data . These techniques are commonly used to analyze and characterize newly synthesized compounds .Chemical Reactions Analysis
The chemical reactions involving your compound would likely depend on its specific structure and functional groups. For similar compounds, reactions have involved the formation of amide bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would likely be determined using techniques such as NMR, UV, IR, and mass spectral data . These techniques are commonly used to analyze and characterize newly synthesized compounds .Mechanism of Action
The mechanism of action of your compound would likely depend on its specific structure and functional groups. For similar compounds, mechanisms of action have involved blocking arachidonate binding to competitively inhibit cyclooxygenase (COX) isoenzymes, resulting in analgesic and anti-inflammatory effects .
Future Directions
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-[2-(1H-indol-3-yl)ethyl]pteridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5OS/c24-18-7-3-1-5-16(18)14-31-23-28-21-20(25-10-11-26-21)22(30)29(23)12-9-15-13-27-19-8-4-2-6-17(15)19/h1-8,10-11,13,27H,9,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENQVPNJBSNZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CNC5=CC=CC=C54)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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